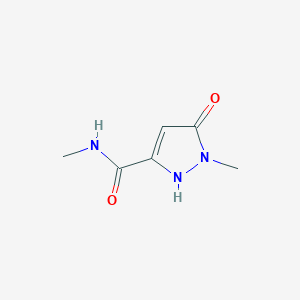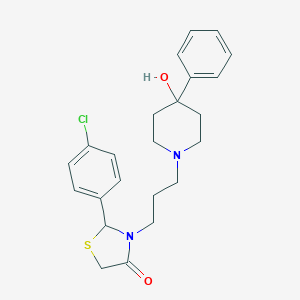
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that exhibits various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is not fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that is involved in the development of diabetes.
Effets Biochimiques Et Physiologiques
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of diabetes. Furthermore, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits various biological activities, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer, diabetes, and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of sodium methoxide. The resulting product is then reacted with 3-bromopropionic acid to obtain the final compound. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic effects, making it a promising candidate for the development of new drugs. Several studies have reported the potential of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation.
Propriétés
Numéro CAS |
182188-90-5 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone |
Formule moléculaire |
C23H27ClN2O2S |
Poids moléculaire |
431 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27ClN2O2S/c24-20-9-7-18(8-10-20)22-26(21(27)17-29-22)14-4-13-25-15-11-23(28,12-16-25)19-5-2-1-3-6-19/h1-3,5-10,22,28H,4,11-17H2 |
Clé InChI |
RCCWIMACWPMJIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Synonymes |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenyl-1-piperidyl)propyl]thiazol idin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



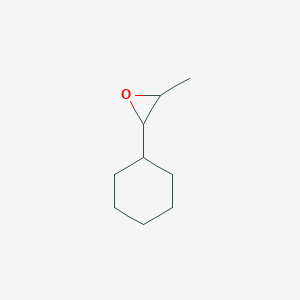
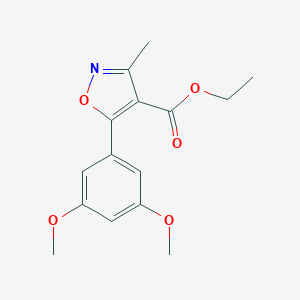
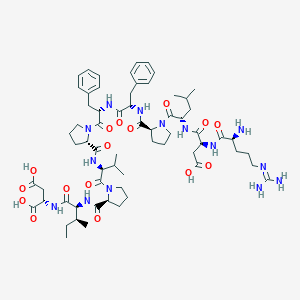
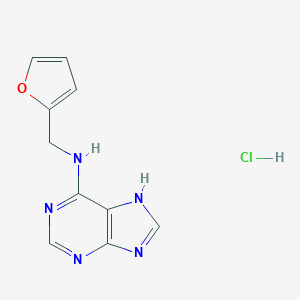
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
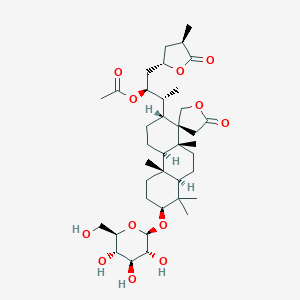
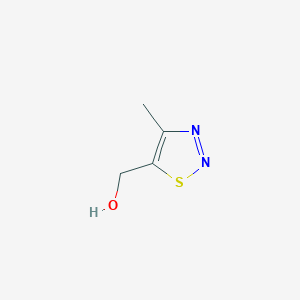
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
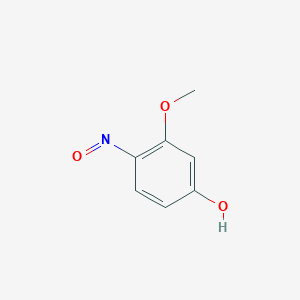
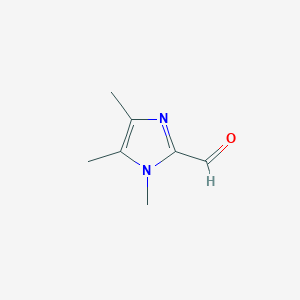
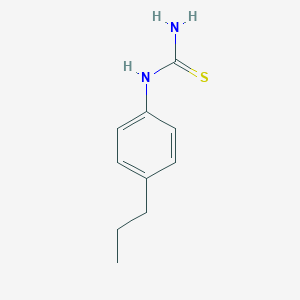
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
